molecular formula C14H20F3NO7S B8366670 1-tert-butyl 4-ethyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate

1-tert-butyl 4-ethyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No.: B8366670
M. Wt: 403.37 g/mol
InChI Key: LHZFVHKQGVLJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 4-ethyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate is a useful research compound. Its molecular formula is C14H20F3NO7S and its molecular weight is 403.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20F3NO7S

Molecular Weight

403.37 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C14H20F3NO7S/c1-5-23-11(19)9-6-7-18(12(20)24-13(2,3)4)8-10(9)25-26(21,22)14(15,16)17/h5-8H2,1-4H3

InChI Key

LHZFVHKQGVLJLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (2.0 g, 7.37 mmol) in DCM (45 mL) was added DIPEA (1.54 ml, 8.84 mmol) and Tf2O (1.36 mL, 8.11 mmol) at −78° C., then the temperature was warmed up to room temperature and the solution was stirred at RT for 1.5 h, the mixture was diluted with DCM (100 mL), organic layer was washed with Sat. NaHCO3, brine, dried and concentrated to give 1-(tert-butyl) 4-ethyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1,4(2H)-dicarboxylate, which was used for next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoromethanesulfonic anhydride (12.4 mL, 73.7 mmol) was added over approximately 0.1 h, via syringe, to a stirred solution of the product of step B (27.1 g, 67.0 mmol) and N,N-diisopropylethylamine (14.0 mL, 80.4 mmol) in methylene chloride (250 mL) at −78° C. After allowing to warm to ambient temperature overnight, the reaction mixture was quenched with saturated aqueous sodium bicarbonate, poured into water and extracted three times with methylene chloride. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (gradient elution; 0–20% ethyl acetate/hexanes as eluent) afforded the title compound as an amber colored oil (17.6 g).
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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